4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene
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Overview
Description
4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene typically involves the following steps:
Iodination: The subsequent addition of an iodine atom.
These reactions are usually carried out under controlled conditions to ensure the selective substitution of the benzene ring. Common reagents used include bromine, iodine, and propargyl alcohol, with catalysts such as iron or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for alkylation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism by which 4-bromo-1-iodo-2-(prop-2-yn-1-yloxy)benzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and iodine atoms can undergo substitution, while the prop-2-yn-1-yloxy group can engage in coupling reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the iodine atom.
4-bromo-2-iodo-1-(prop-2-yn-1-yloxy)benzene: Positional isomer with different substitution pattern.
4-iodo-1-bromo-2-(prop-2-yn-1-yloxy)benzene: Another positional isomer with a different arrangement of substituents.
Uniqueness
The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2055226-10-1 |
---|---|
Molecular Formula |
C9H6BrIO |
Molecular Weight |
337 |
Purity |
95 |
Origin of Product |
United States |
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